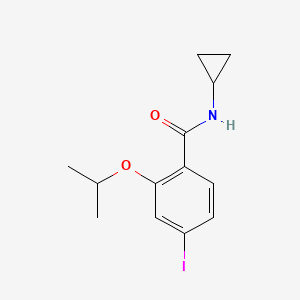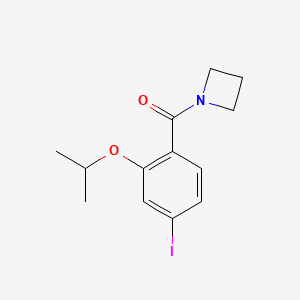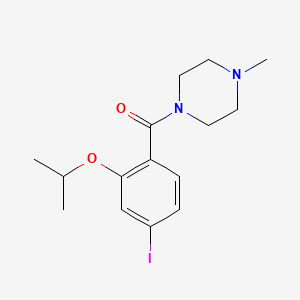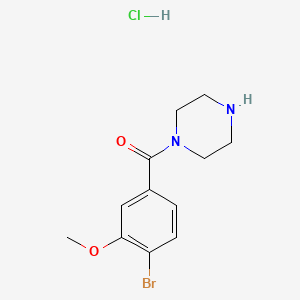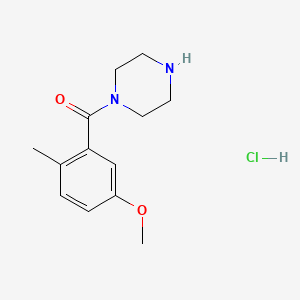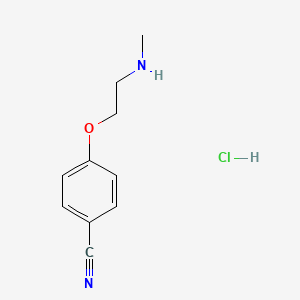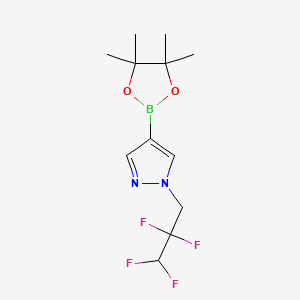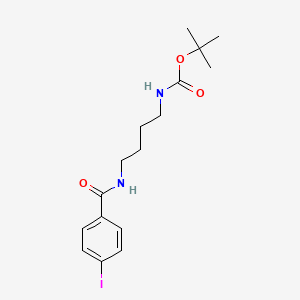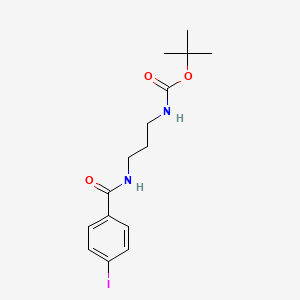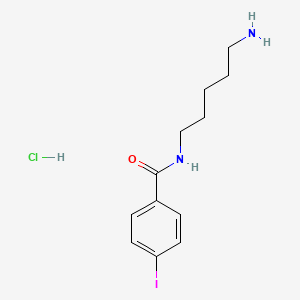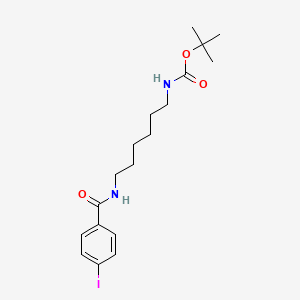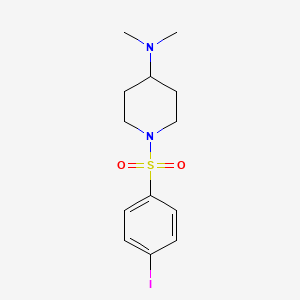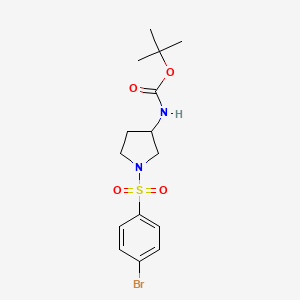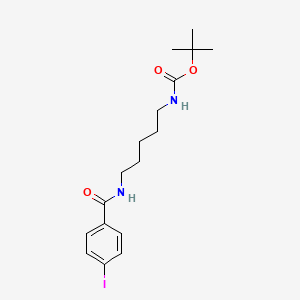
tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pentyl chain, which is further connected to a 4-iodobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide and carbamate groups.
Coupling Reactions: The tert-butyl carbamate group can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like Cs2CO3, are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamido derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of iodinated compounds on biological systems, including their interactions with proteins and enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5-(4-iodobenzamido)pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways . The iodine atom in the 4-iodobenzamido group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
tert-Butyl (substituted benzamido)phenylcarbamate: Similar structure but with different substituents on the benzamido group.
tert-Butyl carbamate: A simpler compound without the pentyl and iodinated benzamido groups.
Uniqueness: tert-Butyl (5-(4-iodobenzamido)pentyl)carbamate is unique due to the presence of the 4-iodobenzamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[5-[(4-iodobenzoyl)amino]pentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25IN2O3/c1-17(2,3)23-16(22)20-12-6-4-5-11-19-15(21)13-7-9-14(18)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHMKOIPLCKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)C1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
